2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]propanamide
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Overview
Description
2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]propanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]propanamide typically involves the formation of the thiazole ring followed by the introduction of the chloro and oxolan-2-ylmethyl groups. The synthetic routes often include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of Substituents: The chloro group can be introduced via chlorination reactions, while the oxolan-2-ylmethyl group can be added through nucleophilic substitution reactions.
Chemical Reactions Analysis
2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro and oxolan-2-ylmethyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]propanamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-9-8-19-12(15-9)7-16(13(17)10(2)14)6-11-4-3-5-18-11/h8,10-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYKFJJINLPIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN(CC2CCCO2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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